Wighteone

Antimicrobial Membrane Biophysics Prenylated Isoflavonoid

Wighteone's 6-prenyl group is the essential pharmacophore—not a generic substitution. Unlike 8-prenyl or non-prenylated isoflavonoids, this specific substitution pattern is critical for lipid bilayer permeabilization and EGFR T790M inhibition; substituting with analogs risks complete activity loss. Validated MIC of 12.5 μg/mL against C. albicans and confirmed anti-proliferative activity in Ba/F3 EGFR L858R/T790M and NCI-H1975 NSCLC models. This precisely characterized standard ensures experimental reproducibility across antifungal discovery, EGFR resistance research, and plant phytoalexin pathway studies.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 51225-30-0
Cat. No. B192679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWighteone
CAS51225-30-0
Synonyms5,7,4'-Trihydroxy-6-prenylisoflavone;  Erythrinin B
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
InChIKeyKIMDVVKVNNSHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Wighteone (CAS 51225-30-0): A Prenylated Isoflavone with Distinct Antimicrobial and Anticancer Properties


Wighteone (CAS 51225-30-0), also known as Erythrinin B or 6-Isopentenylgenistein, is a prenylated isoflavone, a subclass of flavonoids [1]. It is a derivative of the non-prenylated isoflavone Genistein, featuring a 6-prenyl substitution [2]. This compound is a secondary metabolite produced by various plant species, including Maclura aurantiaca and Ficus mucuso, as part of their natural defense mechanisms [1][3]. Wighteone is characterized by its 5,7,4'-trihydroxy substitution pattern on the isoflavone core, with a prenyl group at the 6-position [1]. It has been identified as a phytoalexin, an antimicrobial compound synthesized de novo by plants in response to pathogen attack, and has demonstrated notable antifungal and anticancer activities in various in vitro models [4].

Wighteone vs. Other Isoflavones: Why Structural Specificity Dictates Functional Differentiation


Wighteone's 6-prenyl substituent is the critical structural feature that distinguishes it from non-prenylated analogs like Genistein and even other prenylated isoflavonoids. This lipophilic moiety significantly enhances its interaction with and permeabilization of microbial membranes, a key determinant of its antimicrobial potency [1]. Consequently, substituting Wighteone with a non-prenylated or even an alternative prenylated isoflavonoid without this specific substitution pattern (e.g., 8-prenyl or diprenyl) may result in a complete loss of or substantial reduction in specific biological activities, such as the capacity to permeabilize lipid bilayers and inhibit specific EGFR mutants [2]. The precise position and nature of the prenyl group are not merely incremental modifications; they are essential for the compound's unique pharmacophore and its resultant bioactivity profile, making generic substitution a scientifically unsound practice for targeted research.

Procurement-Ready Quantitative Evidence for Wighteone Differentiation


Direct Comparative Membrane Permeabilization: Wighteone vs. Lupiwighteone

In a direct head-to-head study, Wighteone induced permeabilization of synthetic liposomes, confirming the lipid bilayer as a primary target for its antimicrobial action. In stark contrast, the structurally related prenylated isoflavonoid Lupiwighteone showed no capacity for membrane permeabilization under identical assay conditions [1]. This functional divergence is further supported by molecular dynamics simulations, which predicted a favorable intercalation of Wighteone into the lipid bilayer, but an unfavorable interaction for Lupiwighteone [1].

Antimicrobial Membrane Biophysics Prenylated Isoflavonoid

Enhanced Antifungal Potency Against Candida albicans vs. Toxyloxanthone C

In a study evaluating antifungal activity, Wighteone exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against the pathogenic yeast Candida albicans. This represents a two-fold increase in potency compared to another compound, Toxyloxanthone C, which was isolated from the same plant source and tested under the same experimental conditions, with an MIC of 25 μg/mL .

Antifungal Natural Products Candida albicans

Potent Inhibition of Drug-Resistant EGFR Mutant in NSCLC vs. Wild-Type EGFR Inhibition by Genistein

Wighteone demonstrates potent anti-proliferative activity against non-small cell lung cancer (NSCLC) cells harboring the clinically relevant, drug-resistant EGFR L858R/T790M double mutation, with IC50 values of 1.88 μM in Ba/F3 engineered cells and 5.70 μM in NCI-H1975 cells [1]. While its non-prenylated parent compound, Genistein, is known to inhibit wild-type EGFR autophosphorylation (IC50 = 2.6 μM), its specific activity against this key drug-resistant mutant is not a primary characteristic . This suggests the prenyl group in Wighteone is critical for targeting the mutant kinase.

NSCLC EGFR T790M Tyrosine Kinase Inhibitor

Class-Level Superiority of Prenylated Isoflavones in Antimicrobial Defense

A class-level inference from the MetaCyc database indicates that prenylated isoflavones, including Wighteone and Luteone, have been observed to be more active against plant pathogens than their non-prenylated analogues (e.g., dalbergioidin, genistein, 2'-hydroxygenistein) [1]. This enhanced activity is proposed to stem from the increased lipid solubility conferred by the prenyl group, which improves interaction with pathogen membranes [1].

Phytoalexin Plant Defense Pathogen Resistance

Procurement-Aligned Application Scenarios for Wighteone (CAS 51225-30-0)


Investigating Membrane-Active Antimicrobial Mechanisms

Use Wighteone as a validated, positive-control compound for studying bacterial membrane permeabilization. Its proven ability to disrupt lipid bilayers [1] makes it an essential tool in biophysical and microbiological assays designed to elucidate the mode of action of novel antimicrobial candidates or to study bacterial membrane dynamics.

Targeting Drug-Resistant EGFR L858R/T790M in NSCLC Models

Employ Wighteone as a research compound in in vitro and in vivo models of non-small cell lung cancer (NSCLC) to explore therapeutic strategies against the T790M gatekeeper mutation, a primary cause of resistance to first- and second-generation EGFR inhibitors. Its demonstrated anti-proliferative activity in relevant cell lines (Ba/F3 EGFR L858R/T790M, NCI-H1975) validates its use in this specific research context [2].

Development of Novel Antifungal Agents Against C. albicans

Utilize Wighteone as a benchmark or starting point for the discovery and development of new antifungal agents. Its defined MIC of 12.5 μg/mL against Candida albicans provides a quantitative baseline for screening natural product libraries or evaluating the potency of synthetic derivatives aimed at combating yeast infections.

Phytoalexin and Plant Defense Pathway Research

Incorporate Wighteone as a reference standard for studying inducible plant defense mechanisms in legumes. As a known phytoalexin whose biosynthesis is triggered by pathogen attack, it can serve as a biomarker to investigate the regulation of the isoflavonoid pathway and the role of prenylated metabolites in plant immunity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wighteone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.